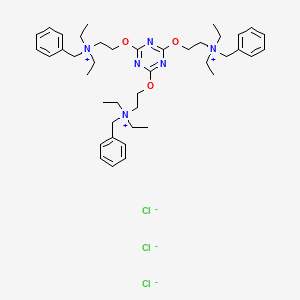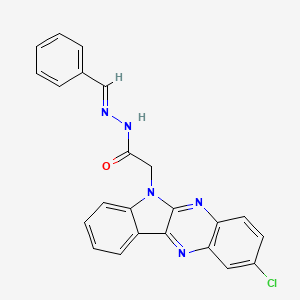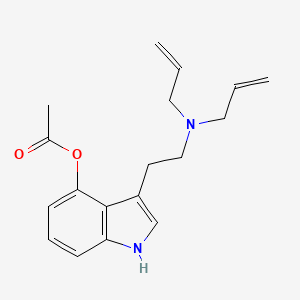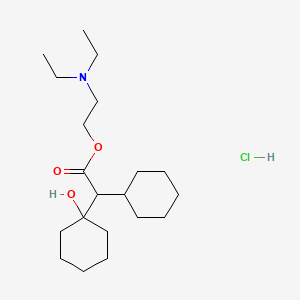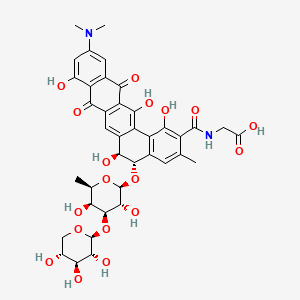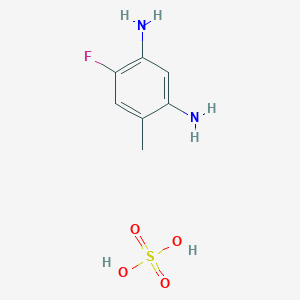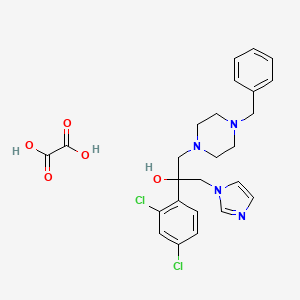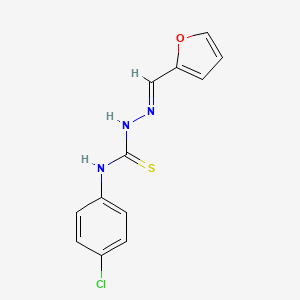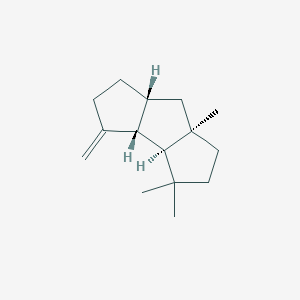
(+)-Capnellene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(+)-Capnellene is a naturally occurring sesquiterpene hydrocarbon that has been isolated from marine organisms, particularly soft corals. It is known for its unique structure and potential biological activities, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Capnellene involves several steps, starting from simpler organic molecules. One common synthetic route includes the cyclization of a suitable precursor under acidic conditions, followed by various functional group transformations to achieve the desired structure. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization and subsequent reactions.
Industrial Production Methods
Industrial production of this compound is not well-documented, as it is primarily obtained through extraction from natural sources. advancements in synthetic organic chemistry may lead to more efficient industrial-scale production methods in the future.
Chemical Reactions Analysis
Types of Reactions
(+)-Capnellene undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst or nucleophiles in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield various oxygenated derivatives, while reduction may produce different hydrogenated compounds.
Scientific Research Applications
Chemistry: It serves as a model compound for studying sesquiterpene synthesis and reactivity.
Biology: Research has shown that (+)-Capnellene exhibits antimicrobial and anti-inflammatory properties, making it a candidate for further biological studies.
Medicine: Its potential therapeutic effects are being explored, particularly in the development of new drugs.
Industry: this compound and its derivatives may find applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (+)-Capnellene involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may influence inflammatory and microbial pathways.
Comparison with Similar Compounds
(+)-Capnellene can be compared with other sesquiterpenes, such as:
(-)-Capnellene: The enantiomer of this compound, which may exhibit different biological activities.
Farnesene: Another sesquiterpene with similar structural features but different biological properties.
Bisabolene: A sesquiterpene with comparable chemical reactivity but distinct applications.
The uniqueness of this compound lies in its specific structure and the resulting biological activities, which differentiate it from other similar compounds.
Properties
CAS No. |
123808-89-9 |
|---|---|
Molecular Formula |
C15H24 |
Molecular Weight |
204.35 g/mol |
IUPAC Name |
(3aR,3bR,6aR,7aR)-4,4,6a-trimethyl-3-methylidene-1,2,3a,3b,5,6,7,7a-octahydrocyclopenta[a]pentalene |
InChI |
InChI=1S/C15H24/c1-10-5-6-11-9-15(4)8-7-14(2,3)13(15)12(10)11/h11-13H,1,5-9H2,2-4H3/t11-,12-,13-,15-/m1/s1 |
InChI Key |
YZTNUNFLAAHBMK-RGCMKSIDSA-N |
Isomeric SMILES |
C[C@]12CCC([C@H]1[C@H]3[C@@H](C2)CCC3=C)(C)C |
Canonical SMILES |
CC1(CCC2(C1C3C(C2)CCC3=C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


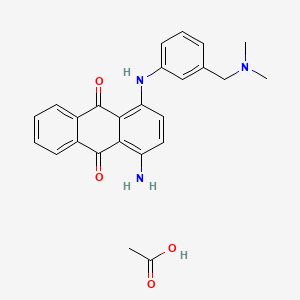
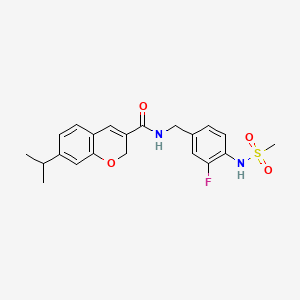
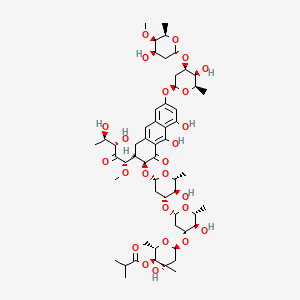
![bis[5-(hydroxymethyl)heptyl] octanedioate](/img/structure/B12750403.png)

